molecular formula C11H12ClN3O B11474062 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Cat. No.: B11474062
M. Wt: 237.68 g/mol
InChI Key: FICXRYUOAAWVJL-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 4, a methoxymethyl group at position 3, and an amine group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methoxymethylating agent under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced pyrazole derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-1H-pyrazol-5-amine: Lacks the methoxymethyl group.

    3-(methoxymethyl)-1H-pyrazol-5-amine: Lacks the chlorophenyl group.

    4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxymethyl group.

Uniqueness

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to the presence of both the chlorophenyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H3,13,14,15)

InChI Key

FICXRYUOAAWVJL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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